molecular formula C20H14N6O2S B11523296 2-[(2E)-2-{[(E)-(3-nitrophenyl)diazenyl](phenyl)methylidene}hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-{[(E)-(3-nitrophenyl)diazenyl](phenyl)methylidene}hydrazinyl]-1,3-benzothiazole

Cat. No.: B11523296
M. Wt: 402.4 g/mol
InChI Key: RBKOEQZGZQQVRB-JTJSMARMSA-N
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Description

2-(2E)-2-{[(E)-(3-nitrophenyl)diazenylmethylidene}hydrazinyl]-1,3-benzothiazole: is a chemical compound with the molecular formula C20H14N6O2S. Its systematic name is 2-(2E)-2-{[(E)-(3-nitrophenyl)diazenylmethylidene}hydrazinyl]-1,3-benzothiazole . This compound belongs to the class of azo compounds and contains both benzothiazole and nitrophenyl moieties.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves the condensation of appropriate precursors. One common method is the reaction between a hydrazine derivative and a substituted benzothiazole. The diazo coupling reaction between the hydrazine group and the nitrophenyl group leads to the formation of the azo bond.

Reaction Conditions: The reaction typically occurs under mild conditions, with suitable solvents and catalysts. The choice of reagents and reaction conditions may vary depending on the specific synthetic route employed.

Industrial Production Methods: While there is limited information available on large-scale industrial production, laboratory-scale synthesis provides a foundation for understanding its preparation.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Substitution: The hydrazine group can participate in substitution reactions.

    Azo Coupling: The diazo coupling reaction is a key step in its synthesis.

Common Reagents and Conditions:

    Reduction: Reagents such as tin(II) chloride or iron powder can reduce the nitro group.

    Azo Coupling: Diazonium salts are used for the diazo coupling reaction.

Major Products: The major product formed during the diazo coupling reaction is the target compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: It serves as a model compound for studying azo dyes and their reactivity.

    Biology: Researchers explore its interactions with biological molecules.

    Medicine: Investigations focus on potential pharmacological properties.

    Industry: Its use in dye synthesis and materials science is of interest.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore related azo compounds and assess their unique features. Similar compounds include other azo dyes and hydrazine derivatives.

Properties

Molecular Formula

C20H14N6O2S

Molecular Weight

402.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylimino)-N'-(3-nitroanilino)benzenecarboximidamide

InChI

InChI=1S/C20H14N6O2S/c27-26(28)16-10-6-9-15(13-16)22-23-19(14-7-2-1-3-8-14)24-25-20-21-17-11-4-5-12-18(17)29-20/h1-13,22H/b23-19+,25-24?

InChI Key

RBKOEQZGZQQVRB-JTJSMARMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC(=CC=C2)[N+](=O)[O-])/N=NC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC(=CC=C2)[N+](=O)[O-])N=NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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